molecular formula C17H18N4O4 B8298365 N-(4-methyl-3-nitrophenyl)-2-morpholinopyridine-4-carboxamide

N-(4-methyl-3-nitrophenyl)-2-morpholinopyridine-4-carboxamide

Cat. No. B8298365
M. Wt: 342.35 g/mol
InChI Key: SQCRPUKPEKTENK-UHFFFAOYSA-N
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Patent
US06593333B1

Procedure details

Under argon, 5% palladium on carbon (850 mg) was added to N-(4-methyl-3-nitrophenyl)-2-morpholinopyridine-4-carboxamide (8.5 g) in methanol (300 ml). Hydrogen gas was introduced to the reaction via a balloon and stirred at ambient temperature for 18 hours. Methanol (200 ml) was added and the reaction mixture was filtered through celite. The filtrate was evaporated, then stirred in ethyl acetate, filtered again and washed with a small amount of methanol to yield N-(3-amino-4-methylphenyl)-2-morpholinopyridine-4-carboxamide (5.12 g); NMR: 2.01 (s, 3H), 3.52 (m, 4H), 3.73 (m, 4H), 4.83 (s, 2H), 6.78 (d, 1H), 6.84 (d, 1H) 7.04-7.08 (m, 2H), 7.20 (s, 1H), 8.24 (d, 1H), 9.95 (s, 1H); m/s: M+H+ 313.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
8.5 g
Type
reactant
Reaction Step Two
Quantity
850 mg
Type
catalyst
Reaction Step Two
Quantity
300 mL
Type
solvent
Reaction Step Two
Quantity
200 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1[CH:7]=[CH:6][C:5]([NH:8][C:9]([C:11]2[CH:16]=[CH:15][N:14]=[C:13]([N:17]3[CH2:22][CH2:21][O:20][CH2:19][CH2:18]3)[CH:12]=2)=[O:10])=[CH:4][C:3]=1[N+:23]([O-])=O.[H][H]>[Pd].CO>[NH2:23][C:3]1[CH:4]=[C:5]([NH:8][C:9]([C:11]2[CH:16]=[CH:15][N:14]=[C:13]([N:17]3[CH2:18][CH2:19][O:20][CH2:21][CH2:22]3)[CH:12]=2)=[O:10])[CH:6]=[CH:7][C:2]=1[CH3:1]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[H][H]
Step Two
Name
Quantity
8.5 g
Type
reactant
Smiles
CC1=C(C=C(C=C1)NC(=O)C1=CC(=NC=C1)N1CCOCC1)[N+](=O)[O-]
Name
Quantity
850 mg
Type
catalyst
Smiles
[Pd]
Name
Quantity
300 mL
Type
solvent
Smiles
CO
Step Three
Name
Quantity
200 mL
Type
solvent
Smiles
CO

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
stirred at ambient temperature for 18 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
the reaction mixture was filtered through celite
CUSTOM
Type
CUSTOM
Details
The filtrate was evaporated
STIRRING
Type
STIRRING
Details
stirred in ethyl acetate
FILTRATION
Type
FILTRATION
Details
filtered again
WASH
Type
WASH
Details
washed with a small amount of methanol

Outcomes

Product
Details
Reaction Time
18 h
Name
Type
product
Smiles
NC=1C=C(C=CC1C)NC(=O)C1=CC(=NC=C1)N1CCOCC1
Measurements
Type Value Analysis
AMOUNT: MASS 5.12 g
YIELD: CALCULATEDPERCENTYIELD 66%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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